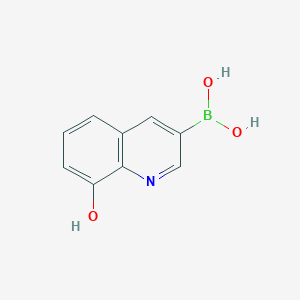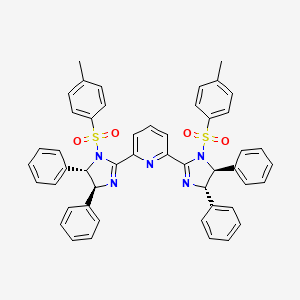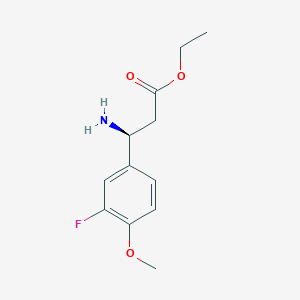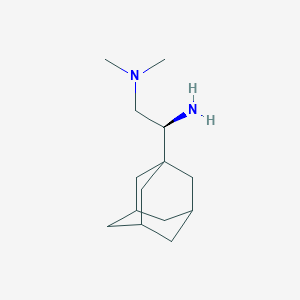
(S)-1-(Adamantan-1-yl)-N2,N2-dimethylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(Adamantan-1-yl)-N2,N2-dimethylethane-1,2-diamine is a chiral compound featuring an adamantane moiety, which is a tricyclic hydrocarbon known for its stability and rigidity. The compound’s structure includes a diamine group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Adamantan-1-yl)-N2,N2-dimethylethane-1,2-diamine typically involves the following steps:
Starting Materials: Adamantane and N,N-dimethylethylenediamine.
Reaction: The adamantane is first functionalized to introduce a reactive group, such as a halide. This is followed by a nucleophilic substitution reaction with N,N-dimethylethylenediamine under basic conditions.
Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired chiral compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, cost, and environmental impact are considered. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Adamantan-1-yl)-N2,N2-dimethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The diamine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl halides, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amine oxides, while substitution reactions can introduce various functional groups onto the diamine moiety.
Scientific Research Applications
(S)-1-(Adamantan-1-yl)-N2,N2-dimethylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials and polymers due to its unique structural properties.
Mechanism of Action
The mechanism of action of (S)-1-(Adamantan-1-yl)-N2,N2-dimethylethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The adamantane moiety provides stability and rigidity, enhancing the compound’s binding affinity. The diamine group can form hydrogen bonds and electrostatic interactions, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(Adamantan-1-yl)-N2,N2-dimethylpropan-1,3-diamine
- (S)-1-(Adamantan-1-yl)-N2,N2-dimethylbutan-1,4-diamine
Uniqueness
(S)-1-(Adamantan-1-yl)-N2,N2-dimethylethane-1,2-diamine stands out due to its specific combination of the adamantane moiety and the diamine group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C14H26N2 |
|---|---|
Molecular Weight |
222.37 g/mol |
IUPAC Name |
(1S)-1-(1-adamantyl)-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C14H26N2/c1-16(2)9-13(15)14-6-10-3-11(7-14)5-12(4-10)8-14/h10-13H,3-9,15H2,1-2H3/t10?,11?,12?,13-,14?/m1/s1 |
InChI Key |
YTAFOHJEJRSXPZ-JEFIIJIESA-N |
Isomeric SMILES |
CN(C)C[C@H](C12CC3CC(C1)CC(C3)C2)N |
Canonical SMILES |
CN(C)CC(C12CC3CC(C1)CC(C3)C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



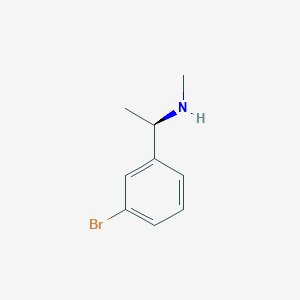
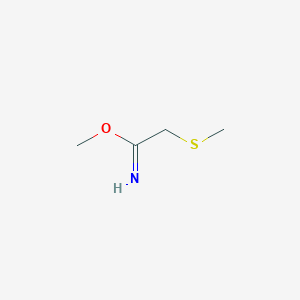
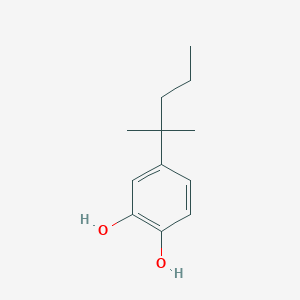

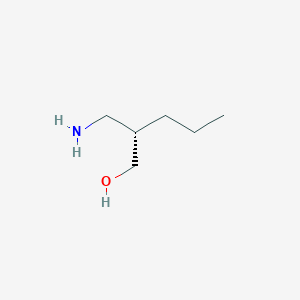
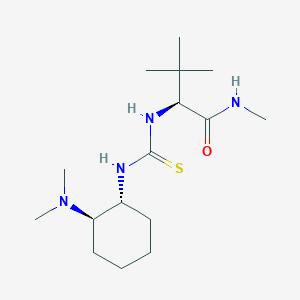
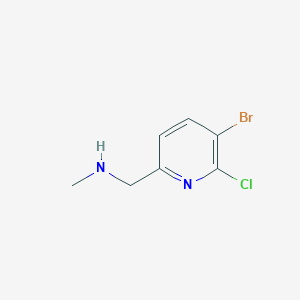
![tert-Butyl 2-methyl-3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12956733.png)
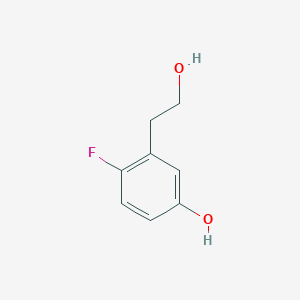
![tert-Butyl 2-bromo-6,6-dimethyl-4-oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrole-5-carboxylate](/img/structure/B12956750.png)
